molecular formula C27H26FN3O3S B14949468 (2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B14949468
M. Wt: 491.6 g/mol
InChI Key: CSBNBFBBSSGDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-(3-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound that features a thiazinane ring, a phenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as ethoxyphenyl and fluorophenylethyl derivatives, followed by their condensation with thiazinane and carboxamide precursors under controlled conditions. Common reagents used in these reactions include catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(3-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce compounds with different functional groups.

Scientific Research Applications

(2Z)-N-(3-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, leading to changes in their activity and subsequent biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(3-METHOXYPHENYL)-3-[2-(4-CHLOROPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE
  • (2Z)-N-(3-PROPOXYPHENYL)-3-[2-(4-BROMOPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE

Uniqueness

The uniqueness of (2Z)-N-(3-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C27H26FN3O3S

Molecular Weight

491.6 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C27H26FN3O3S/c1-2-34-23-10-6-9-22(17-23)29-26(33)24-18-25(32)31(16-15-19-11-13-20(28)14-12-19)27(35-24)30-21-7-4-3-5-8-21/h3-14,17,24H,2,15-16,18H2,1H3,(H,29,33)

InChI Key

CSBNBFBBSSGDEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.